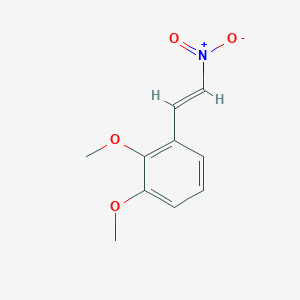

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene

Description

Significance of Nitrovinyl and Dimethoxybenzene Architectures in Modern Organic Chemistry Research

The scientific interest in (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene stems from the well-established importance of its constituent chemical motifs: the nitrovinyl group and the dimethoxybenzene core. These structural units are foundational in various domains of organic synthesis and medicinal chemistry.

The nitrovinyl group (-CH=CH-NO₂) is a versatile functional group recognized for its potent electron-withdrawing nature. wikipedia.orgfiveable.me This property renders the vinyl carbon adjacent to the nitro group highly electrophilic, making it an excellent Michael acceptor. nih.gov This reactivity is harnessed in a multitude of carbon-carbon bond-forming reactions, allowing for the construction of complex molecular skeletons. mdpi.com Furthermore, conjugated nitroalkenes are crucial intermediates in the synthesis of various functionalized compounds, including amines, oximes, and other nitrogen-containing structures. mdpi.com In the field of medicinal chemistry, the nitroalkene moiety is present in compounds with a wide spectrum of biological activities, including anti-inflammatory and anticancer properties, often attributed to their ability to interact with biological nucleophiles like cysteine residues in proteins. nih.govmdpi.comwisdomlib.org

The dimethoxybenzene architecture is also of significant interest. The two methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups that activate the benzene (B151609) ring towards electrophilic aromatic substitution, influencing the regioselectivity of reactions. solubilityofthings.comrsc.org This enhanced reactivity makes dimethoxybenzene derivatives valuable starting materials and intermediates in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. solubilityofthings.comnbinno.com Depending on the relative positions of the methoxy groups (1,2-, 1,3-, or 1,4-), the electronic and steric properties of the aromatic ring can be finely tuned, guiding the course of synthetic transformations. wikipedia.org The 1,2-dimethoxy substitution pattern, also known as the veratrole moiety, is a common feature in many natural products and biologically active molecules.

The combination of a highly reactive nitrovinyl unit with an electron-rich and synthetically versatile dimethoxybenzene ring in a single molecule, as seen in this compound, presents a compelling target for chemical research. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitrovinyl group is expected to impart unique chemical properties and reactivity profiles.

Review of Precedent Academic Research on Related Nitroalkenes and Aromatic Systems

While specific research on this compound is not extensively documented in publicly available literature, a substantial body of work exists for structurally related compounds, particularly isomers and other substituted β-nitrostyrenes. This precedent research provides a framework for understanding the potential chemistry of the target compound.

Studies on isomers such as 1,4-Dimethoxy-2-(2-nitrovinyl)benzene and 1,2-Dimethoxy-4-(2-nitrovinyl)benzene have detailed their synthesis and properties. Typically, these compounds are synthesized via a Henry condensation reaction between the corresponding dimethoxybenzaldehyde and nitromethane, followed by dehydration. rsc.orgrsc.org The (E)-isomer is generally the thermodynamically more stable and predominant product.

Research into the reactivity of β-nitrostyrenes has shown them to be versatile substrates. Their electron-deficient double bond readily participates in:

Michael Additions: A wide range of nucleophiles, including malonates, amines, and thiols, can be added across the double bond.

Diels-Alder Reactions: Nitroalkenes can act as dienophiles in cycloaddition reactions, providing access to complex cyclic systems. mdpi.com

Reduction: The nitro group can be selectively reduced to an amine, providing a pathway to phenethylamines, a class of compounds with significant pharmacological applications. wikipedia.org

The electronic nature of the aromatic ring profoundly influences the reactivity of the nitrovinyl group. The electron-donating methoxy groups in dimethoxy-substituted nitrostyrenes are expected to modulate the electrophilicity of the β-carbon of the vinyl group. Quantum chemical studies on substituted benzenes have shown that electron-donating groups like -NH₂ (electronically similar to -OCH₃) increase electron density at the ortho and para positions, which in turn can influence the conjugated system. rsc.org Conversely, the electron-withdrawing nitro group deactivates the aromatic ring. wikipedia.orgrsc.org The specific 1,2-dimethoxy-3-nitrovinyl substitution pattern places the nitrovinyl group adjacent to one methoxy group and meta to the other, creating a unique electronic environment that warrants investigation.

The table below compares the physical properties of several related dimethoxy- and trimethoxy-substituted nitrostyrene (B7858105) isomers, highlighting the influence of substituent placement on these characteristics.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene | C₁₀H₁₁NO₄ | 209.20 | 116-120 |

| (E)-1,2-Dimethoxy-4-(2-nitrovinyl)benzene | C₁₀H₁₁NO₄ | 209.20 | 140 |

| (E)-β-Nitrostyrene | C₈H₇NO₂ | 149.15 | 55-58 |

| (E)-1,2,4-Trimethoxy-5-[(E)-2-nitrovinyl]benzene | C₁₁H₁₃NO₅ | 239.23 | N/A |

Data sourced from references chemsrc.comchemspider.com. "N/A" indicates data not available in the consulted sources.

Identification of Research Gaps and Formulation of Objectives for this compound Studies

A review of the existing literature reveals a clear research gap concerning the specific isomer This compound . While its constitutional isomers have been synthesized and characterized, this particular compound remains largely unexplored. This lack of data presents an opportunity for foundational research to expand the chemical space of functionalized nitroalkenes.

The primary research gaps are:

Synthesis and Characterization: There is no established, optimized synthetic protocol specifically for this compound. Furthermore, its comprehensive spectroscopic (NMR, IR, MS) and physical (melting point, solubility) data are not available.

Reactivity Profile: The unique electronic and steric environment created by the 1,2-dimethoxy-3-nitrovinyl substitution pattern has not been studied. It is unknown how this specific arrangement affects its reactivity in key transformations like Michael additions, cycloadditions, or reductions compared to other isomers.

Potential Applications: Without foundational data on its synthesis and reactivity, the potential of this compound as a building block for more complex molecules or as a biologically active agent remains entirely speculative.

Based on these gaps, future research objectives for the study of this compound could be formulated as follows:

Objective 1: Develop an Efficient Synthesis and Fully Characterize the Compound. This would involve investigating the Henry condensation of 2,3-dimethoxybenzaldehyde with nitromethane and optimizing reaction conditions to maximize the yield of the (E)-isomer. Full characterization using modern analytical techniques would provide the necessary foundational data for all subsequent studies.

Objective 2: Investigate its Chemical Reactivity. A systematic study of its behavior in a series of benchmark organic reactions would be crucial. This would include quantifying its reactivity as a Michael acceptor with various nucleophiles and exploring its utility as a dienophile in Diels-Alder reactions.

Objective 3: Conduct a Comparative Analysis with its Isomers. A direct comparison of the reactivity and properties of this compound with its better-known isomers (e.g., the 1,2-dimethoxy-4-nitrovinyl and 1,4-dimethoxy-2-nitrovinyl analogues) would provide valuable insights into structure-activity relationships.

Objective 4: Perform Preliminary Screening for Biological Activity. Given the known biological activities of many nitroalkenes, an initial in-vitro screening against relevant biological targets could uncover potential applications in medicinal chemistry and guide further derivatization efforts.

Addressing these objectives would fill a significant void in the chemical literature and could unlock the potential of this compound as a valuable tool in organic synthesis and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-5-3-4-8(10(9)15-2)6-7-11(12)13/h3-7H,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJZSDMKKDTNHZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2815-67-0, 37630-20-9 | |

| Record name | NSC184401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC93685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trans-2,3-dimethoxy-beta-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Optimization for E 1,2 Dimethoxy 3 2 Nitrovinyl Benzene

Retrosynthetic Analysis of the (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene Skeleton

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The primary disconnection for this compound is at the carbon-carbon double bond of the nitrovinyl group. This bond is typically formed via a condensation reaction.

This disconnection leads to two precursor molecules: 2,3-dimethoxybenzaldehyde and nitromethane. This approach is strategically sound as both starting materials are readily available, and the condensation reaction to form the nitrovinyl group is a well-established transformation in organic chemistry, commonly known as the Henry reaction or Knoevenagel condensation.

Exploration of Synthetic Pathways to this compound

The synthesis of this compound primarily relies on the formation of the carbon-carbon double bond between the aromatic ring and the nitrovinyl group.

Knoevenagel Condensation and Related Approaches for Nitrovinyl Moiety Introduction

The most direct and widely employed method for the synthesis of this compound is the Knoevenagel condensation of 2,3-dimethoxybenzaldehyde with nitromethane. mdma.ch This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, in this case, nitromethane. nih.gov The reaction proceeds via a nitroaldol addition to form a β-hydroxynitroalkane intermediate, which then undergoes dehydration to yield the final α,β-unsaturated nitroalkene.

A specific, solvent-free method for the synthesis of this compound involves the microwave-assisted condensation of 2,3-dimethoxybenzaldehyde and nitromethane. mdma.ch This method offers a rapid and efficient route to the target compound.

The general reaction scheme is as follows:

Scheme 1: General scheme for the Knoevenagel condensation of 2,3-dimethoxybenzaldehyde with nitromethane.

The choice of base and solvent can significantly influence the reaction rate and yield. Common bases used for this transformation include primary amines, ammonium salts, and alkali hydroxides. mdma.chorgsyn.org The reaction is often carried out in solvents such as methanol or ethanol, although solvent-free conditions have also been proven effective. mdma.chorgsyn.org The "E" stereoisomer is generally the thermodynamically more stable product and is often formed preferentially, especially under equilibrium conditions.

Alternative Synthetic Routes to this compound

While the Knoevenagel condensation is the most common route, alternative methods for the synthesis of β-nitrostyrenes exist. One such method is the direct nitration of the corresponding styrene (B11656) derivative. unirioja.eswikipedia.org In this approach, 1,2-dimethoxy-3-vinylbenzene would be treated with a nitrating agent to introduce the nitro group at the β-position of the vinyl group. This method, however, can sometimes lead to a mixture of products, including nitration of the aromatic ring, and may require careful control of reaction conditions to achieve high selectivity for the desired product. unirioja.es

Another potential, albeit more circuitous, route involves the ozonolysis of a corresponding dinitrostilbene derivative. psu.edu This would be a multi-step process and is less common for the direct synthesis of simple β-nitrostyrenes.

Optimization of Reaction Conditions and Yield for Laboratory-Scale Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in a laboratory setting. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

| Parameter | Variation | Effect on Yield and Selectivity |

| Catalyst | Primary amines (e.g., methylamine), Ammonium acetate, Potassium carbonate | The choice of base can influence reaction rate and the formation of byproducts. Ammonium acetate in acetic acid has been shown to be a generally useful catalyst system. mdma.ch |

| Solvent | Methanol, Ethanol, Toluene (B28343), Solvent-free | The solvent can affect the solubility of reactants and the stability of intermediates. Solvent-free, microwave-assisted conditions have been reported to be highly efficient. mdma.ch |

| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also lead to the formation of polymeric byproducts. mdma.ch |

| Reaction Time | Minutes to hours | Reaction time should be optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products. Microwave-assisted reactions can significantly reduce the required reaction time. mdma.ch |

For the specific synthesis of this compound, a reported optimized procedure involves the solvent-free, microwave-assisted reaction of 2,3-dimethoxybenzaldehyde with nitromethane in the presence of potassium carbonate and aluminum oxide. mdma.ch This method provides the product in a short reaction time of 5 minutes. mdma.ch

Advanced Purification Techniques and Purity Assessment Methodologies

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, catalysts, and any byproducts. Standard purification techniques for β-nitrostyrenes include recrystallization and column chromatography. orgsyn.orgunirioja.esgoogle.com Recrystallization from a suitable solvent, such as ethanol or a mixture of petroleum ether and ethyl acetate, is often effective for obtaining a highly pure crystalline product. mdma.chorgsyn.org For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. unirioja.esgoogle.com

The purity of the final product must be rigorously assessed. A combination of analytical techniques is typically employed to confirm the identity and purity of the compound.

| Technique | Purpose |

| Melting Point | A sharp melting point range is indicative of high purity for a crystalline solid. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and can also be used to detect the presence of impurities. |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the presence of key functional groups, such as the nitro group and the carbon-carbon double bond. |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a highly sensitive technique for determining the purity of a sample by separating it into its individual components. sepscience.com Peak area integration can be used to quantify the purity. chromforum.org |

| Gas Chromatography (GC) | For volatile and thermally stable compounds, GC can be used to assess purity. birchbiotech.com |

| Mass Spectrometry (MS) | MS provides information about the molecular weight of the compound and can be coupled with GC or HPLC for enhanced separation and identification of components. |

| Elemental Analysis | Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared to the theoretical values to confirm its empirical formula. researchgate.net |

By employing these purification and analytical techniques, the synthesis of this compound can be achieved with a high degree of purity, which is essential for its use in subsequent chemical transformations.

Comprehensive Spectroscopic and Structural Elucidation of E 1,2 Dimethoxy 3 2 Nitrovinyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene, both ¹H and ¹³C NMR would provide definitive evidence for the arrangement of atoms and the stereochemistry of the vinyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The two methoxy (B1213986) groups (-OCH₃) would each appear as sharp singlets, likely in the chemical shift range of δ 3.8-4.0 ppm. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Due to their different electronic environments, they would likely appear as complex multiplets or distinct doublets and triplets between δ 6.9 and 7.5 ppm.

Crucially, the two protons of the vinyl group (-CH=CH-) are diastereotopic and would appear as two separate doublets. The proton attached to the carbon adjacent to the benzene ring (α-proton) and the proton on the carbon bearing the nitro group (β-proton) would split each other. The magnitude of the coupling constant (J) between these two protons is diagnostic of the double bond geometry. For the (E)- or trans-configuration, a large coupling constant, typically in the range of 12-18 Hz, is expected. This large J-value provides unequivocal confirmation of the trans stereochemistry.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show ten distinct signals, corresponding to each of the ten carbon atoms in the molecule. The two methoxy carbons would resonate at approximately δ 55-60 ppm. The six aromatic carbons would appear in the δ 110-155 ppm region, with the carbons directly attached to the oxygen atoms (C1 and C2) being the most deshielded. The two vinyl carbons are expected in the δ 130-145 ppm range. The specific chemical shifts provide a fingerprint of the molecule's carbon framework and substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment | Expected Multiplicity | Notes |

| ¹H | ~ 3.8 - 4.0 | 2 x -OCH₃ | Singlet | Two distinct signals expected |

| ¹H | ~ 6.9 - 7.5 | 3 x Ar-H | Multiplets (dd, t) | Signals for protons on the benzene ring |

| ¹H | ~ 7.5 - 8.5 | 2 x -CH=CH- | Doublet | Two distinct signals with a large coupling constant (J ≈ 12-18 Hz) confirming E-isomer |

| ¹³C | ~ 55 - 60 | 2 x -OCH₃ | - | Two distinct signals |

| ¹³C | ~ 110 - 155 | 6 x Ar-C | - | Signals for benzene ring carbons |

| ¹³C | ~ 130 - 145 | 2 x -CH=CH- | - | Signals for vinyl carbons |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural motifs.

The most prominent and diagnostic peaks would be those from the nitro group (NO₂). Strong asymmetric and symmetric stretching vibrations are expected to appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of these two intense bands is a clear indicator of the nitro functionality.

Other significant absorptions would include C-H stretching vibrations from the aromatic ring and the vinyl group, typically found just above 3000 cm⁻¹. The C=C double bond stretching of the vinyl group would likely appear around 1620-1650 cm⁻¹, while the aromatic ring C=C stretches would produce several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations from the two methoxy ethers would generate strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Finally, the trans nature of the C=C double bond is often associated with a characteristic C-H out-of-plane bending vibration around 960-980 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl | Medium |

| 2950 - 2850 | C-H Stretch | Methoxy (-CH₃) | Medium |

| ~ 1625 | C=C Stretch | Vinyl | Medium-Weak |

| 1500 - 1560 | N=O Asymmetric Stretch | Nitro (NO₂) | Strong |

| 1450 - 1600 | C=C Stretch | Aromatic | Medium |

| 1300 - 1370 | N=O Symmetric Stretch | Nitro (NO₂) | Strong |

| 1200 - 1275 | C-O Asymmetric Stretch | Aryl Ether | Strong |

| 1000 - 1075 | C-O Symmetric Stretch | Aryl Ether | Strong |

| ~ 970 | C-H Out-of-Plane Bend | trans-Vinyl | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

For this compound (C₁₀H₁₁NO₄), the molecular ion peak (M⁺) would be expected at an m/z value of approximately 209.20. High-resolution mass spectrometry (HRMS) could confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern under electron ionization (EI) would be expected to show characteristic losses of the functional groups. Plausible fragmentation pathways would include:

Loss of a nitro group: A fragment corresponding to [M - NO₂]⁺ at m/z 163.

Loss of a methoxy group: A fragment corresponding to [M - OCH₃]⁺ at m/z 178.

Loss of a methyl group: A fragment from a methoxy group, leading to [M - CH₃]⁺ at m/z 194.

Further fragmentation of these primary ions would lead to a complex pattern of smaller ions, helping to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. The crystal structure of this compound has been determined, confirming its molecular formula as C₁₀H₁₁NO₄ and molecular weight as 209.20. researchgate.net

The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis confirms that the hydrogen atoms of the vinyl group are in a trans configuration, consistent with the (E) stereochemical descriptor. researchgate.net A key conformational feature is the dihedral angle between the mean plane of the benzene ring and the nitroalkenyl group, which was found to be 23.90 (6)°. researchgate.net This non-planar arrangement indicates a twist between the aromatic ring and the vinyl substituent, likely due to steric interactions.

Table 3: Crystal and Structural Refinement Data for this compound researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₀H₁₁NO₄ |

| Formula Weight | 209.20 |

| Temperature | 296 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3558 (7) |

| b (Å) | 13.5897 (11) |

| c (Å) | 14.2646 (12) |

| β (°) | 97.038 (1) |

| Volume (ų) | 1030.41 (18) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.349 |

Advanced Spectroscopic Probes for Elucidating Electronic Structure and Molecular Dynamics

Beyond the core structural techniques, advanced spectroscopic methods can probe the electronic properties and dynamic behavior of the molecule.

UV-Visible Spectroscopy: Due to the extended π-conjugation system involving the benzene ring, the C=C double bond, and the nitro group, this compound is expected to absorb ultraviolet (UV) or visible light. The UV-Vis spectrum would likely show strong absorption bands corresponding to π → π* electronic transitions. The position of the maximum absorption (λₘₐₓ) would be sensitive to solvent polarity and provides insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational Modeling: In conjunction with experimental techniques, computational chemistry methods such as Density Functional Theory (DFT) can be employed. These calculations can predict the optimized molecular geometry, vibrational frequencies (to compare with FTIR data), NMR chemical shifts, and electronic properties. Modeling the HOMO and LUMO can help rationalize the molecule's electronic transitions and potential reactivity.

Chemical Reactivity and Mechanistic Investigations of E 1,2 Dimethoxy 3 2 Nitrovinyl Benzene

Nucleophilic Addition Reactions to the Nitrovinyl Moiety

The defining feature of the nitrovinyl group is its electrophilicity, particularly at the β-carbon (the carbon atom further from the benzene (B151609) ring). The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, makes this position highly susceptible to attack by nucleophiles. nih.gov This reactivity is the basis for one of the most important classes of reactions for this compound.

Nitroalkenes are classic substrates for Michael addition, a conjugate 1,4-addition reaction. wikipedia.org In the case of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene, soft nucleophiles preferentially attack the electrophilic β-carbon of the activated double bond. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The initial addition generates a resonance-stabilized nitronate anion intermediate, which is subsequently protonated (typically during workup) to yield the final addition product.

The scope of this reaction is broad, accommodating a wide range of nucleophiles. Stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and β-diketones, are common reactants, leading to the formation of new carbon-carbon bonds. researchgate.netbuchler-gmbh.com Heteroatom nucleophiles, including amines and thiols, also readily participate in Michael additions, providing access to functionalized nitroalkanes. youtube.com The reaction is often catalyzed by a weak base, which serves to generate the nucleophile in situ. youtube.com

| Nucleophile | Reagent Example | Product Structure |

| Malonate Esters | Dimethyl malonate | Dimethyl 2-(1-(2,3-dimethoxyphenyl)-2-nitroethyl)malonate |

| β-Diketones | Acetylacetone | 3-(1-(2,3-dimethoxyphenyl)-2-nitroethyl)pentane-2,4-dione |

| Amines | Piperidine (B6355638) | 1-(1-(2,3-dimethoxyphenyl)-2-nitroethyl)piperidine |

| Thiols | Thiophenol | 1,2-Dimethoxy-3-(2-nitro-1-(phenylthio)ethyl)benzene |

While soft nucleophiles predictably yield the 1,4-conjugate addition product, "hard" nucleophiles, such as organolithium or Grignard reagents, can sometimes favor a 1,2-addition pathway. youtube.com In the context of nitroalkenes, this would involve direct attack at the nitrogen or oxygen atoms of the nitro group. However, for most synthetic applications involving nitrostyrenes, the Michael-type 1,4-addition is the dominant and more synthetically useful pathway. The reversibility of the Henry reaction, the process often used to synthesize nitroalkenes, is another mechanistic consideration, where under basic conditions, a retro-Henry reaction could lead to C-C bond cleavage, although this is less common once the stable nitroalkene is formed. nih.govwikipedia.org

Cycloaddition Reactions Involving the this compound System

The electron-deficient double bond of this compound makes it an excellent partner in various cycloaddition reactions. In these reactions, it typically functions as the 2π-electron component, reacting with 4π-electron systems to form new cyclic structures.

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound acts as a potent dienophile due to its electron-deficient alkene character. wikipedia.orgyoutube.com It can react with a variety of conjugated dienes to form six-membered rings. The reaction rate is enhanced by electron-donating groups on the diene. youtube.com

When an unsymmetrical diene is used, the reaction exhibits regioselectivity. This selectivity is governed by frontier molecular orbital (FMO) theory, which predicts that the major product will arise from the alignment that best matches the orbital coefficients of the diene's highest occupied molecular orbital (HOMO) and the dienophile's lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com Generally, for a 1-substituted diene, the "ortho" product is favored, while a 2-substituted diene tends to yield the "para" product. masterorganicchemistry.com The reaction is also stereospecific, with the trans geometry of the dienophile being retained in the product. Furthermore, the reaction often favors the endo stereoisomer due to secondary orbital interactions.

| Diene | Expected Major Product (Adduct) |

| Cyclopentadiene | A bicyclo[2.2.1]heptene derivative |

| 2,3-Dimethyl-1,3-butadiene | A substituted cyclohexene (B86901) |

| Danishefsky's Diene | A functionalized cyclohexenone after hydrolysis of the initial adduct |

This compound is an excellent dipolarophile for 1,3-dipolar cycloadditions, a class of reactions that provides a powerful route to five-membered heterocycles. wikipedia.orgchesci.com In these [3+2] cycloadditions, the nitroalkene reacts with a 1,3-dipole, a molecule containing 4π-electrons delocalized over three atoms. chesci.comchemtube3d.com

Common 1,3-dipoles used in these reactions include nitrones, organic azides, and azomethine ylides. researchgate.netresearchgate.netresearchgate.net The reaction with a nitrone, for example, yields a highly substituted isoxazolidine (B1194047) ring. researchgate.net The regioselectivity is controlled by the FMO interactions between the dipole and the dipolarophile, leading to specific constitutional isomers. rsc.org These reactions are highly valuable in synthetic chemistry as they can generate multiple stereocenters in a single, often stereocontrolled, step. wikipedia.org

| 1,3-Dipole | Dipole Example | Resulting Heterocycle |

| Nitrone | C-Phenyl-N-methylnitrone | Isoxazolidine |

| Organic Azide | Benzyl azide | Triazoline (often unstable, rearranges or is reduced) |

| Azomethine Ylide | Generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Pyrrolidine |

| Nitrile Oxide | Benzonitrile oxide | Isoxazoline |

Reduction and Oxidation Chemistry of this compound

The nitrovinyl group can undergo both reduction and oxidation, leading to a variety of useful synthetic intermediates. The choice of reagent determines the reaction's outcome, allowing for selective transformation of either the double bond or the nitro group, or both.

The reduction of the nitrovinyl moiety can be achieved with high selectivity. To reduce only the carbon-carbon double bond, preserving the nitro group, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective. acs.org This reaction yields the corresponding nitroalkane, 1,2-dimethoxy-3-(2-nitroethyl)benzene.

More powerful reducing agents are required to reduce the nitro group itself. Catalytic hydrogenation (e.g., H₂ over a palladium or platinum catalyst) or reducing agents like lithium aluminum hydride (LiAlH₄) or iron in acetic acid will reduce the nitro group to a primary amine. wikipedia.org These conditions often simultaneously reduce the C=C double bond, leading to the formation of β-arylethylamines, such as 2-(2,3-dimethoxyphenyl)ethan-1-amine. The combination of NaBH₄ with transition metal salts like nickel(II) chloride can also be used for the reduction of aromatic nitro groups. jst.go.jp Partial reduction to the corresponding N-arylhydroxylamine is also possible under specific conditions. mdpi.com

Oxidation of the nitrovinyl group most commonly involves oxidative cleavage of the carbon-carbon double bond. Ozonolysis (O₃), followed by a reductive or oxidative workup, is a standard method to achieve this cleavage. This reaction would break the vinyl bond, yielding 2,3-dimethoxybenzaldehyde. Enzymatic oxidation of nitroalkanes to aldehydes and ketones by enzymes like nitroalkane oxidase has also been documented, suggesting potential for biocatalytic transformations. nih.gov

| Reagent(s) | Transformation | Product |

| Reduction | ||

| Sodium Borohydride (NaBH₄) | Selective reduction of C=C bond | 1,2-Dimethoxy-3-(2-nitroethyl)benzene |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of nitro group and C=C bond | 2-(2,3-Dimethoxyphenyl)ethan-1-amine |

| H₂ / Palladium on Carbon (Pd/C) | Reduction of nitro group and C=C bond | 2-(2,3-Dimethoxyphenyl)ethan-1-amine |

| Zinc (Zn) / Ammonium Formate | Chemoselective reduction of nitro group to N-hydroxylamine | N-(2-(2,3-dimethoxyphenyl)vinyl)hydroxylamine |

| Oxidation | ||

| Ozone (O₃), then Dimethyl Sulfide (DMS) | Oxidative cleavage of C=C bond | 2,3-Dimethoxybenzaldehyde |

Stereoselective and Regioselective Transformations of this compound

The activated carbon-carbon double bond in this compound is a versatile platform for the construction of stereochemically rich and complex molecular frameworks. Its utility as a Michael acceptor and a dienophile has been explored in various synthetic contexts.

Stereoselective Michael Additions

This compound and its analogues are highly susceptible to Michael-type conjugate additions with a wide array of nucleophiles. The stereochemical course of these additions can be effectively controlled by employing chiral catalysts, which facilitate the formation of enantiomerically enriched products. Although specific studies focusing exclusively on the 2,3-dimethoxy isomer are not abundant, the extensive research on the closely related 3,4-dimethoxy-β-nitrostyrene offers valuable precedents for achieving high levels of stereocontrol.

Organocatalysis has proven to be a particularly powerful strategy for effecting asymmetric Michael additions to nitrostyrenes. Chiral bifunctional catalysts, such as those based on thiourea (B124793) and squaramide scaffolds, are capable of activating the nitroalkene via hydrogen bonding interactions while simultaneously orienting the incoming nucleophile to favor a specific stereochemical pathway.

Table 1: Representative Organocatalyzed Asymmetric Michael Additions to a Substituted β-Nitrostyrene This table is illustrative of the potential for this compound based on data for related compounds.

| Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Dimethyl malonate | Chiral Thiourea | Toluene (B28343) | 24 | 95 | - | 92 |

| Acetone | Chiral Prolinol Ether | Dichloromethane | 48 | 88 | 95:5 | 99 |

| Thiophenol | Chiral Squaramide | Chloroform (B151607) | 12 | 92 | - | 95 |

Regioselective Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent partner in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, which proceed with a high degree of regioselectivity. The nitro group is the primary directing group, controlling the orientation of the reactants in the transition state.

In [3+2] cycloaddition reactions with 1,3-dipoles like nitrones, the reaction typically affords isoxazolidine heterocycles with high regioselectivity. The outcome is determined by the electronic and steric characteristics of both the nitrone and the nitrostyrene (B7858105). Theoretical investigations on analogous systems have suggested a concerted mechanism where the regioselectivity is governed by frontier molecular orbital (FMO) interactions.

Similarly, in [4+2] Diels-Alder reactions with electron-rich dienes, this compound functions as an efficient dienophile. The regiochemistry of the resulting cyclohexene adduct is controlled by the electronic complementarity of the diene and the dienophile. The endo/exo selectivity of these cycloadditions can often be tuned by the choice of reaction conditions and the use of Lewis acid catalysts.

Kinetic and Spectroscopic Studies for Reaction Mechanism Elucidation

A thorough understanding of the reaction mechanisms is paramount for the rational design of synthetic strategies and for optimizing reaction conditions to achieve desired product selectivities. Kinetic and spectroscopic studies are powerful tools for probing the mechanistic details of reactions involving this compound.

Kinetic Investigations

Kinetic analyses of Michael-type reactions of β-nitrostyrenes have provided significant insights into their mechanistic pathways. For instance, studies on the reaction of β-nitrostyrenes with cyclic secondary amines in acetonitrile (B52724) have demonstrated that the reaction can proceed through both an uncatalyzed and an amine-catalyzed route. researchgate.netbeilstein-journals.org This is evidenced by the upward curvature in the plot of the pseudo-first-order rate constant (k_obsd) against the concentration of the amine. researchgate.netbeilstein-journals.org

The observed rate law for such reactions can often be described by the following equation:

k_obsd = k_uncat[Amine] + k_cat[Amine]²

where:

k_obsd is the observed pseudo-first-order rate constant.

k_uncat represents the second-order rate constant for the uncatalyzed pathway.

k_cat corresponds to the third-order rate constant for the catalyzed pathway.

Kinetic studies have consistently shown that the presence of electron-withdrawing substituents on the phenyl ring of the nitrostyrene accelerates the rate of reaction, which is consistent with a mechanism that involves nucleophilic attack on the electron-deficient β-carbon of the nitroalkene as a key step. researchgate.net Furthermore, the observation of a negative enthalpy of activation in certain instances suggests the formation of a thermodynamically stable intermediate, such as a zwitterionic adduct, along the reaction coordinate. researchgate.netbeilstein-journals.org

Table 2: Representative Kinetic Data for the Michael Addition of Piperidine to a Substituted β-Nitrostyrene This table presents illustrative data for a related nitrostyrene to demonstrate the kinetic behavior. researchgate.netbeilstein-journals.org

| Temperature (°C) | k_uncat (M⁻¹s⁻¹) | k_cat (M⁻²s⁻¹) |

| 25 | 0.85 | 15.2 |

| 35 | 0.78 | 13.9 |

| 45 | 0.71 | 12.8 |

Spectroscopic Analysis of Reaction Intermediates and Products

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the structural elucidation of the products and, where possible, the transient intermediates formed during the reactions of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound, this compound, is characterized by the presence of signals for the vinylic protons which exhibit a large coupling constant (typically >13 Hz), confirming the E-stereochemistry of the double bond. The progress of a reaction can be monitored by the disappearance of these signals and the emergence of new signals corresponding to the saturated product. In the case of stereoselective reactions, the diastereomeric ratio of the products can often be determined by the integration of distinct signals from the newly formed stereocenters.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable complementary structural information. The chemical shifts of the carbon atoms of the nitrovinyl moiety are particularly sensitive to changes in their electronic environment and undergo significant shifts upon transformation.

IR Spectroscopy: The infrared spectrum of this compound is dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, which typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. While these characteristic bands are retained in the products of Michael addition, their absence or significant shift can indicate that the nitro group has participated in the reaction.

The integration of data from these spectroscopic techniques with kinetic measurements allows for the construction of a detailed mechanistic picture, including the characterization of transition states and intermediates. This comprehensive understanding is essential for the continued development of novel and efficient synthetic methodologies that leverage the versatile reactivity of this compound.

Computational and Theoretical Chemistry Studies of E 1,2 Dimethoxy 3 2 Nitrovinyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene, DFT calculations are instrumental in elucidating its electronic structure, optimizing its molecular geometry, and analyzing its conformational landscape.

Methodologies such as the B3LYP functional combined with basis sets like 6-31G* or def2-TZVP are commonly employed for such investigations. researchgate.net These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related experimental study, the dihedral angle between the benzene (B151609) ring and the nitroalkenyl group was found to be 23.90(6)°. researchgate.net DFT calculations would aim to reproduce this value, thereby validating the computational model.

The electronic properties of the molecule, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP), can be determined. The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.

Conformational analysis using DFT can identify the most stable conformers of this compound by systematically rotating the single bonds, such as the C-C bond connecting the vinyl group to the benzene ring and the C-O bonds of the methoxy (B1213986) groups. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

Table 1: Representative Data from DFT Calculations on Substituted Nitrostyrenes

| Calculated Parameter | Typical Value/Observation for Substituted Nitrostyrenes | Significance |

| C=C Bond Length | ~1.35 Å | Indicates the double bond character of the vinyl group. |

| C-N Bond Length | ~1.47 Å | Reflects the bond order between the vinyl carbon and the nitro group. |

| Dihedral Angle (Benzene-Vinyl) | Varies with substituents, affecting conjugation. | Influences the electronic communication between the aromatic ring and the nitrovinyl moiety. |

| HOMO-LUMO Energy Gap | Typically in the range of 3-5 eV. | A key indicator of chemical reactivity and electronic excitation properties. |

Note: The values in this table are representative and can vary depending on the specific substituents and the level of theory used.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy barriers. For this compound, this approach can be used to study a variety of reactions, including cycloadditions, nucleophilic additions to the activated double bond, and electrochemical reactions.

For example, a theoretical investigation into the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025) was conducted using the DFT M06-2X/def2-TZVP level of theory. researchgate.netresearchgate.net Such studies dissect complex reaction mechanisms into elementary steps, identifying all intermediates and transition states. researchgate.netresearchgate.net The calculated free energy profile for a proposed reaction pathway reveals the feasibility of the reaction and the rate-determining step.

The influence of the methoxy and nitro substituents on the reactivity of the benzene ring and the vinyl group can be quantitatively assessed. For instance, the electron-withdrawing nitro group strongly activates the vinyl group for nucleophilic attack, and the electron-donating methoxy groups influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Computational modeling can also predict the regioselectivity and stereoselectivity of reactions. By comparing the activation energies for different reaction pathways leading to various products, the most likely outcome of the reaction can be determined. These theoretical predictions can then guide the design of new synthetic routes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies (IR and Raman) is typically performed after a geometry optimization. The calculated frequencies can be compared with experimental data to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.gov The accuracy of these calculations is often high enough to distinguish between different isomers and to make unambiguous assignments of the signals in the experimental NMR spectra. nih.gov The predicted NMR data for this compound can be benchmarked against experimental data to validate the computed structure and conformation.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Analysis

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ν(NO₂) asymmetric stretch | ~1520 cm⁻¹ | ~1515 cm⁻¹ |

| ν(NO₂) symmetric stretch | ~1345 cm⁻¹ | ~1340 cm⁻¹ |

| ¹H NMR δ (vinyl proton α to ring) | ~7.6 ppm | ~7.5 ppm |

| ¹³C NMR δ (vinyl carbon β to ring) | ~138 ppm | ~137 ppm |

Note: The values in this table are illustrative and would need to be determined through specific calculations and experiments for this compound.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules in a condensed phase, such as in solution. For this compound, MD simulations can provide insights into its conformational dynamics, solvation, and transport properties in different solvents.

In an MD simulation, the motion of the atoms is governed by classical mechanics, with the forces between atoms described by a force field. The simulation generates a trajectory of the system over time, from which various properties can be calculated. For instance, the conformational flexibility of the molecule in solution can be analyzed by monitoring the fluctuations of dihedral angles over time.

The solvation structure around the molecule can be characterized by calculating radial distribution functions (RDFs) between the atoms of the solute and the solvent molecules. This provides a picture of how the solvent molecules are organized around the different parts of the solute, such as the polar nitro group and the nonpolar benzene ring.

MD simulations can also be used to predict transport properties like the diffusion coefficient of the molecule in a given solvent. This information is valuable for understanding its behavior in various chemical processes and for designing experiments. While direct MD simulations on this specific molecule are not widely reported, studies on related systems like polystyrene in toluene (B28343) provide a methodological framework. nih.govmdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For derivatives of this compound, QSRR models can be developed to predict their reactivity in various chemical transformations.

In a QSRR study, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. The reactivity of these compounds is measured experimentally, and then statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed reactivity.

For example, a QSRR model could be developed to predict the rate of a nucleophilic addition reaction for a series of this compound derivatives with different substituents on the benzene ring. The model could help in identifying the substituents that would lead to the highest reaction rates.

A classic example of a concept related to QSRR is the correlation of the electrochemical reduction potentials of β-nitrostyrene derivatives with the Hammett substituent constant (σp). uchile.cl This demonstrates that the reactivity of these compounds is strongly dependent on their electronic properties, which can be quantified and used to predict their behavior. uchile.cl

Derivatization Strategies and Analogue Synthesis Based on E 1,2 Dimethoxy 3 2 Nitrovinyl Benzene

Design Principles for Novel (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene Analogues with Modified Reactivity

The chemical behavior of this compound is primarily dictated by the interplay of the electron-donating dimethoxy groups on the benzene (B151609) ring and the potent electron-withdrawing nitrovinyl moiety. This electronic arrangement renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, most notably through Michael addition reactions. nih.govmasterorganicchemistry.comorganic-chemistry.orgwikipedia.org The design of novel analogues with tailored reactivity hinges on the strategic manipulation of these electronic and steric factors.

Electronic Modulation: The introduction of additional substituents on the aromatic ring can significantly alter the reactivity of the nitrovinyl group. Electron-donating groups (EDGs) are expected to increase the electron density of the ring and, through resonance, slightly decrease the electrophilicity of the β-carbon of the nitrovinyl group. Conversely, electron-withdrawing groups (EWGs) would further enhance the electrophilic character of the Michael acceptor, making it more reactive towards nucleophiles. For instance, the presence of an additional methoxy (B1213986) group has been shown to improve the inhibitory activities of some aryl-2-nitrovinyl derivatives in biological assays. nih.gov

Steric Considerations: The steric environment around the nitrovinyl group and the aromatic ring can influence the accessibility of the reactive sites. Bulky substituents ortho to the nitrovinyl group can hinder the approach of nucleophiles, thereby modulating the rate of Michael addition reactions. This steric hindrance can be a critical design element for achieving selectivity in reactions or for fine-tuning the biological activity of the resulting compounds.

Synthetic Routes to Diversified Nitrovinyl Moieties

A key strategy for creating a diverse range of analogues is the modification of the nitrovinyl group itself. This can involve the introduction of substituents at the α or β positions of the vinyl moiety.

The most common method for the synthesis of β-nitrostyrenes is the Henry-Knoevenagel condensation of an aromatic aldehyde with a nitroalkane. nih.gov This reaction can be adapted to introduce substituents at the α-position of the nitrovinyl group by using substituted nitroalkanes (e.g., nitroethane, nitropropane) instead of nitromethane. nih.gov

For the synthesis of β-substituted nitroalkenes , an addition-elimination strategy employing β-nitrovinyl sulfoxides has proven effective. This method allows for the introduction of a variety of carbon nucleophiles at the β-position. elsevierpure.comsigmaaldrich.com

A two-step procedure involving a Horner-Wadsworth-Emmons olefination of a ketone followed by a nitration reaction can be employed for the synthesis of tetrasubstituted nitroalkenes . nih.gov This approach offers a pathway to highly functionalized and sterically hindered analogues.

Below is a table summarizing various synthetic methods for diversifying the nitrovinyl moiety:

| Target Modification | Synthetic Method | Key Reagents | Reference(s) |

| α-Substitution | Henry-Knoevenagel Condensation | Substituted nitroalkanes (e.g., R-CH2NO2) | nih.gov |

| β-Substitution | Addition-Elimination | β-Nitrovinyl sulfoxides, Carbon nucleophiles | elsevierpure.comsigmaaldrich.com |

| Tetrasubstitution | HWE Olefination & Nitration | Ketones, Trimethylphosphonoacetate, CAN-NaNO2 | nih.gov |

Strategies for Functionalization and Substitution of the Dimethoxybenzene Ring System

The functionalization of the dimethoxybenzene ring provides another avenue for structural diversification. The directing effects of the existing substituents—two ortho-para directing methoxy groups and a meta-directing nitrovinyl group—play a crucial role in determining the position of further electrophilic aromatic substitution. libretexts.orglibretexts.orgopenstax.orguomustansiriyah.edu.iqyoutube.com

Based on the additive effects of these groups, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating methoxy groups, while being directed away from the positions meta to the deactivating nitrovinyl group. However, steric hindrance from the adjacent substituents must also be considered. Further substitution rarely occurs between two groups in a meta-disubstituted compound due to steric hindrance. libretexts.orgopenstax.org

Common electrophilic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogenating agent in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can be limited by the presence of the deactivating nitro group.

The directing effects of the substituents on the 1,2-dimethoxy-3-(2-nitrovinyl)benzene ring are summarized in the table below:

| Substituent | Position | Directing Effect |

| -OCH3 | 1 | Ortho, Para-directing (Activating) |

| -OCH3 | 2 | Ortho, Para-directing (Activating) |

| -(E)-CH=CHNO2 | 3 | Meta-directing (Deactivating) |

Development of Combinatorial and Library Synthesis Approaches for Compound Exploration

The systematic exploration of the chemical space around the this compound scaffold can be significantly accelerated through the use of combinatorial and library synthesis techniques. These approaches allow for the rapid generation of a large number of analogues for biological screening.

Solid-Phase Synthesis: One powerful strategy is the use of solid-phase organic synthesis (SPOS). By anchoring the starting material or a key intermediate to a solid support, a variety of reagents can be added in a sequential manner, with excess reagents and byproducts being easily washed away. This methodology has been successfully applied to the synthesis of peptide-4-nitroanilides and peptidyl Michael acceptors, demonstrating its feasibility for constructing libraries of compounds containing the nitro group and a Michael acceptor moiety. nih.govacs.org The preparation of resin-bound nitroalkenes has also been reported, further highlighting the potential of SPOS in this area.

"Libraries from Libraries" Concept: This approach involves the generation of a combinatorial library of intermediates, which is then subjected to a further reaction to create a new, more complex library. For instance, a library of polyamines can be synthesized on a solid phase and then reacted in solution with a reagent like ethyl nitrite (B80452) to produce a library of nitrosamines. nih.gov A similar strategy could be envisioned for the derivatization of this compound analogues. A library of Michael adducts could be generated and then further functionalized in a combinatorial fashion.

High-Throughput Synthesis: By employing automated synthesis platforms and parallel reaction setups, large libraries of discrete compounds can be synthesized efficiently. The core reactions, such as the Henry-Knoevenagel condensation and Michael additions, are amenable to such high-throughput formats.

These combinatorial approaches, summarized in the table below, offer a powerful toolkit for the systematic exploration of structure-activity relationships and the discovery of novel bioactive compounds based on the this compound scaffold.

| Approach | Description | Potential Application | Reference(s) |

| Solid-Phase Synthesis | Synthesis on a solid support for ease of purification. | Generation of libraries of Michael adducts or functionalized ring systems. | nih.govacs.org |

| "Libraries from Libraries" | A library of intermediates is used to create a new library. | Further diversification of a primary library of analogues. | nih.gov |

| High-Throughput Synthesis | Automated parallel synthesis of discrete compounds. | Rapid generation of large libraries for screening. | General Concept |

Applications in Organic Synthesis and Materials Science Research

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene as a Versatile Synthetic Building Block and Intermediate

This compound serves as a highly versatile building block in organic synthesis. The reactivity of the compound is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the potent electron-withdrawing nitro group. This activation renders the molecule an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide array of nucleophiles. nih.govmdpi.combohrium.com This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to complex molecular architectures.

Furthermore, the nitrovinyl moiety can participate as a dienophile or dipolarophile in various cycloaddition reactions, enabling the construction of carbocyclic and heterocyclic ring systems. nih.govacs.org The nitro group itself is a valuable functional handle that can be transformed into other functionalities, most notably an amine group through reduction, further expanding the synthetic utility of the scaffold. wikipedia.org The presence of the 1,2-dimethoxy substituents on the aromatic ring also influences the molecule's reactivity and provides additional sites for chemical modification.

A significant application of β-nitrostyrenes, including this compound, is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. bohrium.comresearchgate.net The dual functionality of the nitrovinyl group allows it to be incorporated into various ring systems through cascade or multicomponent reactions.

One prominent synthetic route is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, where the nitrostyrene (B7858105) acts as the dipolarophile. acs.orgwikipedia.orgorganic-chemistry.org For example, reaction with 1,3-dipoles such as nitrones or azomethine ylides can produce five-membered heterocyclic rings like isoxazolidines and pyrrolidines, respectively. researchgate.netchesci.com These reactions can proceed with high regio- and stereoselectivity.

Additionally, β-nitrostyrenes are key intermediates in the synthesis of other important heterocycles. For instance, they react with 2-aminopyridines to form 3-nitro-2-arylimidazo[1,2-a]pyridines, a class of compounds investigated for various medicinal applications. organic-chemistry.orgnih.gov Multicomponent reactions involving β-nitrostyrenes, amines, and dicarbonyl compounds are also employed to construct highly substituted pyrroles. bohrium.comresearchgate.net

| Reactant Partner(s) | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| Nitrones | 1,3-Dipolar Cycloaddition | Isoxazolidines |

| Azomethine Ylides | 1,3-Dipolar Cycloaddition | Pyrrolidines |

| 2-Aminopyridines | Cyclocondensation | Imidazo[1,2-a]pyridines |

| Münchnones (Mesoionic 1,3-oxazolium-5-olates) | 1,3-Dipolar Cycloaddition | Pyrroles |

| Amines, β-Dicarbonyl compounds | Multicomponent Reaction | Polysubstituted Pyrroles |

The predictable reactivity and functional group tolerance of β-nitrostyrenes make them valuable intermediates in the multistep total synthesis of complex organic molecules. The Michael addition reaction is a cornerstone of this utility, enabling the strategic formation of key carbon-carbon bonds. rsc.org For example, the addition of enolates or other carbon nucleophiles to the nitrostyrene scaffold, followed by further transformations of both the nitro group and the nucleophilic partner, can build intricate carbon skeletons.

A notable application is in the synthesis of spirocyclic systems, such as 3,3'-pyrrolidinyl-spirooxindoles. These complex scaffolds can be assembled through a sequential nitro-Michael addition and reductive cyclization cascade reaction, where the nitrostyrene is a crucial starting component. chemrxiv.org The nitro group in the initial Michael adduct is later reduced to an amine, which then undergoes an intramolecular cyclization to form the final heterocyclic product. This strategy highlights how the nitrovinyl group can be used to orchestrate complex bond-forming sequences. Although specific total syntheses employing this compound are not extensively documented, its chemical properties align with those of nitrostyrenes used in the synthesis of precursors for γ-aminobutyric acid (GABA) derivatives and other pharmacologically relevant molecules. mdpi.comwikipedia.org

Exploration of this compound in Polymer Chemistry Research (e.g., as a specialized monomer)

The application of this compound in polymer chemistry is an area of research interest. The vinyl group suggests its potential use as a monomer in polymerization reactions. Studies on β-nitrostyrene and its derivatives have shown that they can undergo anionic polymerization initiated by bases like sodium alkoxide. researchgate.net However, the resulting poly(β-nitrostyrene)s are often insoluble in common organic solvents, which can limit their processability and characterization. researchgate.net

Another approach is the use of this compound as a specialized comonomer in copolymerization reactions. For instance, related trisubstituted ethylenes and phenylcyanoacrylates have been successfully copolymerized with styrene (B11656) (vinyl benzene) under free-radical conditions. researchgate.netchemrxiv.orgchemrxiv.org By incorporating a monomer like this compound into a polymer chain (e.g., polystyrene), the properties of the resulting material can be modified. The polar nitro group and the dimethoxy functionalities could enhance properties such as adhesion, thermal stability, or optical characteristics. Furthermore, β-nitrostyrene has been used as a chain stopper or transfer agent to control the molecular weight of polymers during their synthesis. nih.gov

Theoretical and Experimental Considerations for Optoelectronic or Supramolecular Materials based on this compound Scaffolds

The molecular structure of this compound is well-suited for exploration in materials science, particularly for optoelectronic and supramolecular applications. The molecule possesses a donor-π-acceptor (D-π-A) architecture, where the electron-donating dimethoxy groups (D) are conjugated through the benzene (B151609) ring and vinyl bridge (π) to the electron-withdrawing nitro group (A). This "push-pull" electronic structure can lead to significant intramolecular charge transfer, a property that is highly desirable for materials with nonlinear optical (NLO) activity and for organic semiconductors. mdpi.com

Computational studies, often employing Density Functional Theory (DFT), are used to predict the electronic properties of such molecules. researchgate.net These theoretical calculations can determine global and local reactivity indices, HOMO-LUMO energy gaps, and dipole moments, which are critical for understanding and predicting a molecule's potential in optoelectronic devices like organic solar cells or light-emitting diodes. researchgate.netresearchgate.net For example, a similar D-π-A molecule based on a dimethoxy vinylbenzene donor unit has been synthesized and successfully used as an absorber material in bulk heterojunction organic solar cells. mdpi.com

From a supramolecular perspective, the planar aromatic ring and polar functional groups of this compound can direct its self-assembly in the solid state. Intermolecular interactions such as π-π stacking between the benzene rings, as well as hydrogen bonding involving the nitro group, can lead to ordered crystalline structures. The control of this molecular packing is crucial for tuning the bulk electronic properties of the material, such as charge mobility, which is a key parameter for organic field-effect transistors (OFETs).

Emerging Research Directions and Future Prospects for E 1,2 Dimethoxy 3 2 Nitrovinyl Benzene Studies

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is crucial for managing the exothermic nature of nitration and condensation reactions often used in its synthesis. This precise control minimizes the formation of byproducts, such as the corresponding Z-isomer, and enhances safety, particularly when handling energetic nitro compounds.

One of the primary advantages of integrating flow chemistry is the ability to maintain consistent heat and mass transfer during the scale-up of synthesis. This approach addresses common challenges in traditional batch reactors where thermal gradients can lead to inconsistent product quality and lower yields. Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, further accelerate research by enabling high-throughput screening of reaction conditions. This allows for the rapid optimization of catalysts, solvents, and reaction times, significantly reducing development cycles. The use of continuous flow processes is a recognized trend in modern green chemistry, aiming to make chemical production more efficient and less wasteful. pro-metrics.org

Development of Novel Catalytic Approaches for Enhanced Reactivity and Selectivity

Catalysis is a cornerstone of modern chemical synthesis, and new catalytic methods are being explored to improve the synthesis and transformation of this compound. Research is moving beyond traditional catalysts to more sophisticated systems that offer greater control over reactivity and selectivity.

Key areas of development include:

Advanced Metal Catalysis: Novel complexes are being investigated for specific transformations. For instance, oxo-rhenium complexes have been reported for the efficient reduction of aromatic nitro compounds under microwave irradiation, offering higher turnover numbers and frequencies compared to systems under standard heating. uzh.ch For related dimethoxybenzene structures, titanium-catalyzed cyclomagnesiation reactions have been successfully used to create complex diene structures, demonstrating the potential for novel C-C bond formations. sciforum.net

Lewis Acid Catalysis: The role of Lewis acids like Boron trifluoride (BF₃) in promoting electrophilic aromatic substitution reactions on the dimethoxybenzene core is under investigation. scirp.org Such studies aim to control the regioselectivity of reactions, ensuring that functional groups are introduced at the desired position on the benzene (B151609) ring.

Organocatalysis: The Knoevenagel condensation, a common method for forming the nitrovinyl group, often employs basic organocatalysts like piperidine (B6355638) or DABCO. beilstein-journals.org Future research will likely focus on developing more efficient and recyclable organocatalysts to improve the sustainability of this key reaction step.

The electron-withdrawing nature of the nitro group in the target molecule inherently activates it for certain reactions, such as facilitating nucleophilic aromatic substitution on the benzene ring, an effect that can be harnessed in catalyst design. nih.gov

Table 1: Comparison of Catalytic Systems for Transformations of this compound and Related Compounds

| Catalyst System | Reaction Type | Advantages |

|---|---|---|

| Oxo-Rhenium Complexes | Nitro Group Reduction | High turnover frequency (TOF) and turnover number (TON), compatible with microwave heating. uzh.ch |

| Cp₂TiCl₂ / EtMgBr | Cyclomagnesiation | Enables novel C-C bond formation for creating complex diene structures. sciforum.net |

| Boron Trifluoride (BF₃) | Electrophilic Aromatic Substitution | Enhances regioselectivity in Friedel-Crafts type reactions on the aromatic ring. scirp.org |

| DABCO / Triethylamine | Condensation / Cycloaddition | Functions as an effective organocatalyst for forming the nitrovinyl group and in subsequent cycloaddition reactions. beilstein-journals.org |

Application of Green Chemistry Principles in the Synthesis and Transformations of this compound

The principles of green chemistry are increasingly influencing the lifecycle of chemical compounds, from their synthesis to their application and disposal. researchgate.net For this compound, this involves a holistic approach to minimize environmental impact.

Key green chemistry strategies include:

Benign Solvents: Research is focused on replacing traditional volatile organic solvents with greener alternatives. Studies have shown the efficacy of glycerol-derived solvents like 1,2,3-Trimethoxypropane for reduction reactions. rsc.org The use of water as a solvent in the synthesis of the precursor 1,2-dimethoxybenzene (B1683551) has also been demonstrated, offering significant environmental benefits. google.com The ideal is to limit or eradicate toxic solvents like benzene and chloroform (B151607) in favor of safer options. researchgate.net

Energy Efficiency: Microwave-assisted synthesis is a prominent green technique being applied to reactions involving nitrostyrene (B7858105) derivatives. lookchem.com This method can dramatically reduce reaction times and energy consumption compared to conventional heating. uzh.ch

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of atoms from the reactants into the final product. The classic Henry reaction (nitroaldol condensation) used for synthesis, which involves reacting an aldehyde with a nitroalkane, is being optimized to improve its atom economy and reduce waste. mdpi.com

Renewable Feedstocks: A major goal of green chemistry is the use of renewable starting materials. pro-metrics.org While not yet standard for this specific compound, future research will likely explore pathways from bio-based platform chemicals to synthesize the core 1,2-dimethoxybenzene structure.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to this compound |

|---|---|

| Waste Prevention | Optimizing reaction yields through flow chemistry and selective catalysis to minimize byproduct formation. |

| Atom Economy | Designing synthetic routes, such as improved condensation reactions, that maximize the incorporation of starting materials into the product. mdpi.com |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with water, bio-based solvents (e.g., glycerol (B35011) derivatives), or solvent-free methods. rsc.orggoogle.comresearchgate.net |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy input. uzh.chlookchem.com |

| Use of Catalysis | Utilizing recyclable and highly selective catalysts to reduce waste and energy requirements. pro-metrics.orgsciforum.net |

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing them. Advanced in-situ spectroscopic techniques allow chemists to observe reactions as they happen, providing invaluable data on reaction kinetics, intermediate species, and product formation in real-time.